Furo[3,2-b]pyridine-5-carbonitrile
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Description
“Furo[3,2-b]pyridine-5-carbonitrile” is a heterocyclic compound with the empirical formula C8H4N2O . It is a part of the larger family of fused pyridine derivatives, which are of increasing interest in drug design and medicinal chemistry .
Synthesis Analysis
The synthesis of furo[3,2-b]pyridine derivatives has been reported in various studies . For instance, new pyridine, pyrazolopyridine, and furopyridine derivatives were synthesized starting from 6-(naphthalen-2-yl)-2-oxo-4-(thiophen-2-yl)-1,2-dihydropyridine-3-carbonitrile . The chemical structure of the synthesized compounds was established based on elemental analysis and spectral data .
Molecular Structure Analysis
The molecular structure of “Furo[3,2-b]pyridine-5-carbonitrile” has been analyzed using various spectroscopic techniques. FT-IR spectroscopy was performed in the range of 400–4000 cm−1 for the vibrational spectral analysis . The GIAO method was employed to calculate the values of 1H and 13C NMR chemical shifts theoretically .
Chemical Reactions Analysis
Furo[3,2-b]pyridine derivatives have been involved in various chemical reactions. For instance, ring opening followed by ring closure reactions of 4-methoxy-5-oxo-5H-furo[3,2-g]chromene-6-carbonitrile with 5-amino-3-methyl-1H-pyrazole afforded the novel 5-(6-hydroxy-4-methoxy-1-benzofuran-5-ylcarbonyl)-6-amino-3-methyl-1H-pyrazolo[3,4-b]pyridine .
Physical And Chemical Properties Analysis
“Furo[3,2-b]pyridine-5-carbonitrile” is a solid compound . Its molecular weight is 144.13 . More detailed physical and chemical properties might need further experimental determination.
Safety And Hazards
Future Directions
Furo[3,2-b]pyridine derivatives have shown potential in various areas of medicinal chemistry. For instance, new derivatives have been synthesized and evaluated for their ability to inhibit the CDK2 enzyme, showing promising results . Therefore, future research could focus on exploring the potential of “Furo[3,2-b]pyridine-5-carbonitrile” in drug design and synthesis .
properties
IUPAC Name |
furo[3,2-b]pyridine-5-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4N2O/c9-5-6-1-2-8-7(10-6)3-4-11-8/h1-4H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDIPUICPRRNHHG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CO2)N=C1C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60441970 |
Source
|
Record name | Furo[3,2-b]pyridine-5-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60441970 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Furo[3,2-b]pyridine-5-carbonitrile | |
CAS RN |
182691-67-4 |
Source
|
Record name | Furo[3,2-b]pyridine-5-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60441970 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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